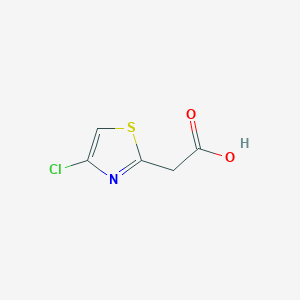
trans-(2-Phenylcyclobutyl)methanamine hydrochloride
Übersicht
Beschreibung
“trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is a chemical compound with the IUPAC name [(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride. It has a molecular formula of C11H16ClN and a molecular weight of 197.7 g/mol .
Molecular Structure Analysis
The InChI code for “trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is 1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This indicates that the compound contains a cyclobutyl ring attached to a phenyl group and a methanamine group.Physical And Chemical Properties Analysis
“trans-(2-Phenylcyclobutyl)methanamine hydrochloride” is a powder . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
1. Circular Dichroism Studies
Circular Dichroism (CD) studies of cobalt(III) complexes involving chiral diamines, including a phenyl-substituted variant similar to trans-(2-Phenylcyclobutyl)methanamine, demonstrate the utility of these compounds in understanding molecular chirality and interactions. Such research is vital in the field of stereochemistry and molecular structure analysis (YanoShigenobu et al., 1976).
2. Investigating Radical Intermediates
Research involving the hydroxylation of hydrocarbons by methane monooxygenase using probes like trans-2-phenylmethylcyclopropane, a closely related compound, aids in understanding the radical intermediates in enzymatic reactions. Such studies have implications in biochemistry and enzymology (K. Liu et al., 1993).
3. Resolution via Crystallization
The resolution of certain cyclopropanecarboxylic acids through crystallization with phenylethylamine, similar in structure to trans-(2-Phenylcyclobutyl)methanamine, highlights its potential in the separation and purification of chiral compounds. This is crucial in pharmaceutical research and organic synthesis (V. Kovalenko & O. Kulinkovich, 2011).
4. Transfer Hydrogenation Reactions
Studies involving (4-Phenylquinazolin-2-yl)methanamine, a compound with a similar phenylamine structure, in transfer hydrogenation reactions underscore the importance of such compounds in catalytic processes. This research is significant in the field of catalysis and chemical synthesis (Şemistan Karabuğa et al., 2015).
5. Deamination Studies
Investigations on the deamination of trans-2-phenylcyclopropylamine hydrochlorides provide insights into reaction mechanisms involving cyclopropylamines. Such studies are critical in organic chemistry and reaction mechanism elucidation (K. B. Wiberg & Carmen G. Österle, 1999).
6. Photolyzable Platinum Complexes
Research on photolyzable platinum complexes, including those with trans configurations and phenylamine structures, contributes to understanding drug-DNA interactions and the development of novel cancer treatments (N. Kratochwil et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
[(1R,2R)-2-phenylcyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-7-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKNOFCZXABTF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(2-Phenylcyclobutyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



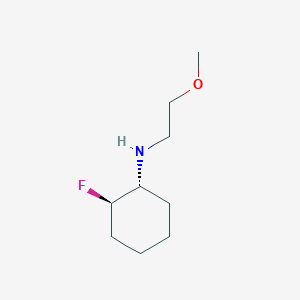
![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)
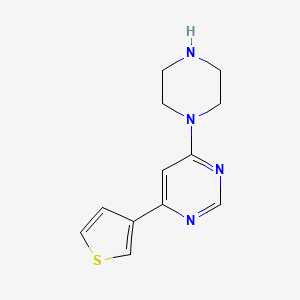
![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)
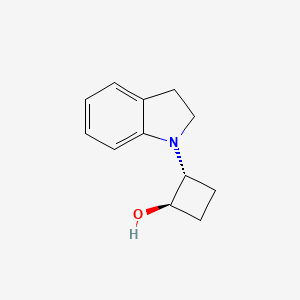
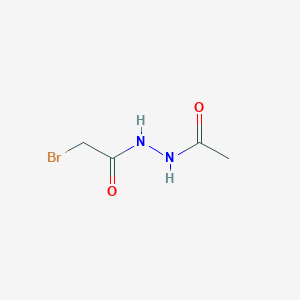
![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)
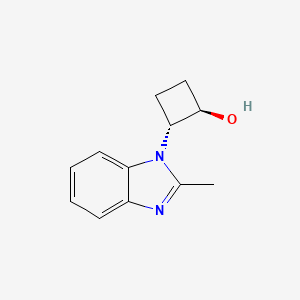

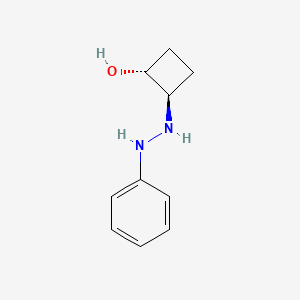
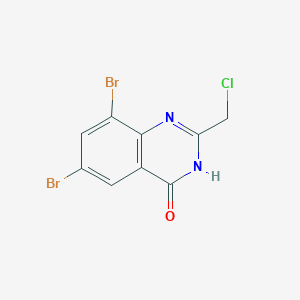
![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
